molecular formula C9H10BrFO B1271565 2-Bromo-4-fluoro-1-isopropoxybenzene CAS No. 202865-79-0

2-Bromo-4-fluoro-1-isopropoxybenzene

Cat. No.: B1271565
CAS No.: 202865-79-0
M. Wt: 233.08 g/mol
InChI Key: HFSLIMXPHXLCKX-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1-isopropoxybenzene: is an organic compound with the molecular formula C₉H₁₀BrFO. It is a derivative of benzene, substituted with bromine, fluorine, and an isopropoxy group. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-1-isopropoxybenzene typically involves the bromination and fluorination of isopropoxybenzene derivatives. One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, helps in achieving high purity levels required for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-1-isopropoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-4-fluoro-1-isopropoxybenzene is used in several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-fluoro-1-isopropoxybenzene is unique due to the combination of bromine, fluorine, and isopropoxy groups on the benzene ring, which imparts distinct reactivity and properties. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

2-bromo-4-fluoro-1-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSLIMXPHXLCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378427
Record name 2-bromo-4-fluoro-1-isopropoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202865-79-0
Record name 2-Bromo-4-fluoro-1-(1-methylethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202865-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-4-fluoro-1-isopropoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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